molecular formula C12H15N3O2 B2525384 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2034297-08-8

4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine

Cat. No.: B2525384
CAS No.: 2034297-08-8
M. Wt: 233.271
InChI Key: QBWFCGNHQFCWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring linked to a pyrrolidine moiety via an ether bond The compound’s structure includes a cyclopropane ring attached to the pyrrolidine, which adds to its chemical complexity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyrimidine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound. The resulting pyrrolidine derivative is then reacted with a pyrimidine derivative under conditions that promote ether bond formation, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a pyrrolidine and a pyrimidine ring in its structure, along with the cyclopropane moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

cyclopropyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-12(9-1-2-9)15-6-4-10(7-15)17-11-3-5-13-8-14-11/h3,5,8-10H,1-2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWFCGNHQFCWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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